![molecular formula C8H8N2O B1353643 Pyrazolo[1,5-a]pyridin-5-ylmethanol CAS No. 474432-57-0](/img/structure/B1353643.png)
Pyrazolo[1,5-a]pyridin-5-ylmethanol
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyridin-5-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is a core structure of nitrogen ring junction heterocyclic compounds .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol and its analogs has been a topic of interest in recent years . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo [1,5- a ]pyridines from N -aminopyridines and α,β-unsaturated compounds was developed . This procedure offered multisubstituted pyrazolo [1,5- a ]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridin-5-ylmethanol is characterized by a pyrazolo[1,5-a]pyridine core with a methanol group attached . The InChI code for this compound is 1S/C8H8N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-5,11H,6H2 .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-5-ylmethanol and its analogs have been found to be highly used in medicinal chemistry and drug molecule production . They are versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridin-5-ylmethanol has a molecular weight of 148.16 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
I have conducted a search and found information on the broader family of compounds related to Pyrazolo[1,5-a]pyrimidines and their potential applications. However, there is limited specific information available on “Pyrazolo[1,5-a]pyridin-5-ylmethanol”. Below is a synthesized analysis based on the available data:
Fluorescent Materials and Bio-Probes
Pyrazolo[1,5-a]pyrimidines-based compounds have been identified as strategic for optical applications due to their photobleaching characteristics and stability at extreme pH values, which are critical for their application as fluorescent materials and bio-probes .
Antiviral and Antitumor Agents
Structural similarities to nucleic bases suggest that pyrazolo-based compounds may act as metabolites, potentially useful as antiviral and antitumor agents. They have indicated remarkable cytotoxic activity against various carcinoma cells .
Synthetic Methodology
These compounds are noted for their simpler and greener synthetic methodology compared to other similar compounds, which could be beneficial in various chemical synthesis processes .
Medicinal and Pharmaceutical Applications
Pyrazolo[1,5-a]pyrimidines are considered key structural motifs in many vital applications within medicinal and pharmaceutical fields due to their diverse biological activities .
Pesticides
Their structural properties may lend themselves to applications in the development of pesticides .
Dyes and Pigments
The compounds’ synthetic routes have escalated dramatically in recent decades, indicating their potential use in creating dyes and pigments .
Mécanisme D'action
Target of Action
It’s been suggested that the compound might be involved in the inhibition of ampk kinase activity .
Mode of Action
It’s been suggested that the compound might interact with its targets via an addition–elimination mechanism (aza-michael type), bonding the nh2-group of the starting aminopyrazole with the cβ of the target .
Biochemical Pathways
It’s been suggested that the compound might be involved in the suzuki–miyaura cross-coupling for the formation of the carbon skeleton of the ampk-targeted pyrazolo [1,5- a ]pyrimidines .
Safety and Hazards
Orientations Futures
The future directions for Pyrazolo[1,5-a]pyridin-5-ylmethanol and its analogs are promising. The growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in current years . Furthermore, subsequent derivatizations of the resulting 7,7′-diaryl-3,3′-bipyrazolo [1,5- a ]pyridines, executed by performing palladium-mediated ortho C–H bond activation followed by hypervalent iodine-induced chlorination, rendered this series of compounds more extended π-conjugation and twisted conformations .
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDRYPJLENDYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454164 | |
| Record name | Pyrazolo[1,5-a]pyridin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-5-ylmethanol | |
CAS RN |
474432-57-0 | |
| Record name | Pyrazolo[1,5-a]pyridin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-5-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

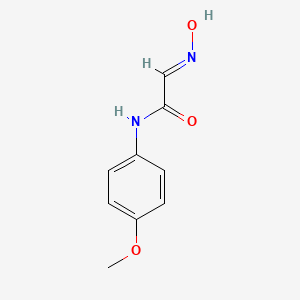
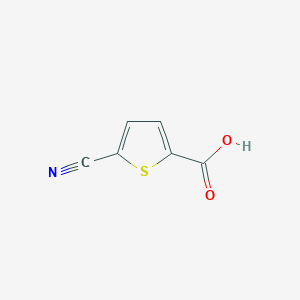
![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)

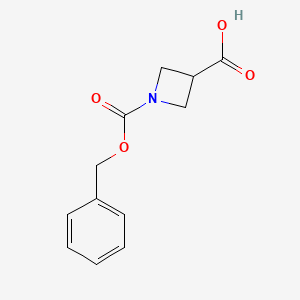

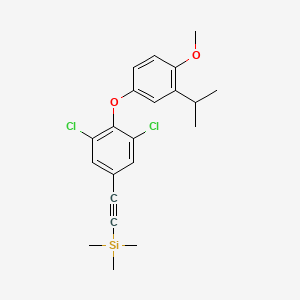
![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

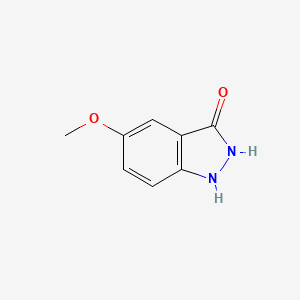
![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
